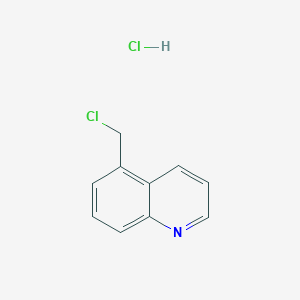

5-(Chloromethyl)quinoline hydrochloride

Overview

Description

5-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H8ClN·HCl. It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions to yield 5-(Chloromethyl)quinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form quinoline-5-carboxylic acid.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Major Products Formed:

Substitution Reactions: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Reactions: Quinoline-5-carboxylic acid.

Reduction Reactions: Tetrahydroquinoline derivatives.

Scientific Research Applications

5-(Chloromethyl)quinoline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)quinoline hydrochloride is primarily related to its ability to undergo substitution reactions, which allows it to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives .

Comparison with Similar Compounds

Quinoline: The parent compound, which lacks the chloromethyl group.

8-Chloroquinoline: Another chlorinated quinoline derivative with different substitution patterns.

Quinoline-5-carboxylic acid: An oxidation product of 5-(Chloromethyl)quinoline hydrochloride.

Uniqueness: this compound is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications.

Biological Activity

5-(Chloromethyl)quinoline hydrochloride is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. As a derivative of quinoline, it exhibits notable interactions with various biological targets, making it a subject of interest in both research and industrial applications. This article delves into the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and comparative analysis with similar compounds.

This compound has the molecular formula . The synthesis typically involves the chloromethylation of quinoline using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This process yields the chloromethyl derivative, which is then converted to its hydrochloride form through treatment with hydrochloric acid.

Synthesis Methodology

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Quinoline, Formaldehyde, HCl | Reflux with ZnCl₂ catalyst |

| 2 | Chloromethyl derivative | Treatment with HCl |

The biological activity of this compound is largely attributed to its ability to undergo substitution reactions. The chloromethyl group can react with nucleophiles such as amines, thiols, and alcohols, facilitating the formation of covalent bonds with proteins and DNA. This reactivity underlies its potential therapeutic effects .

Biological Targets

- Proteins : Interaction through nucleophilic sites.

- DNA : Potential for mutagenic effects or interference with replication.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness as a corrosion inhibitor for carbon steel in acidic environments, suggesting antibacterial properties as well . The compound was tested against various bacterial strains and showed promising results, indicating its potential as an antimicrobial agent.

Antitumor Activity

Quinoline derivatives are well-documented for their antitumor properties. Studies have shown that compounds similar to this compound possess significant antitumor effects against various cancer cell lines. For instance, quinoline derivatives exhibit activity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

Other Biological Activities

In addition to antimicrobial and antitumor effects, quinoline derivatives have been investigated for:

- Antiviral Effects : Some studies suggest potential activity against viruses such as HIV and SARS-CoV-2 .

- Anti-inflammatory Properties : Quinoline derivatives are known to modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Study on Corrosion Inhibition

A detailed study evaluated the corrosion inhibition efficiency of 5-(Chloromethyl)quinolin-8-ol Hydrochloride in hydrochloric acid solutions. It was found to act as a mixed-type inhibitor, demonstrating significant inhibition rates at concentrations ranging from to .

Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of substituted quinolines, including this compound. The study highlighted its effectiveness against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Effective against various bacterial strains |

| 8-Chloroquinoline | Antiviral | Known for activity against malaria |

| Quinoline-5-carboxylic acid | Antitumor | Oxidation product with different properties |

Properties

IUPAC Name |

5-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYAVRXAAVFQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523194-36-6 | |

| Record name | 5-(chloromethyl)quinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.